![molecular formula C4H6BN3O2 B11748344 (3-Aminopyrazin-2-yl)boronic acid](/img/structure/B11748344.png)
(3-Aminopyrazin-2-yl)boronic acid
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Overview
Description
(3-Aminopyrazin-2-yl)boronic acid is an organoboron compound characterized by the presence of both an amino group and a boronic acid group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrazin-2-yl)boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrazine with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-Aminopyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Boronic acids, including (3-Aminopyrazin-2-yl)boronic acid, are recognized for their anticancer properties. They can function as proteasome inhibitors, which are crucial in cancer therapy. The compound's ability to modify the selectivity and efficacy of existing drugs has been demonstrated, enhancing pharmacokinetic characteristics and biological activity against various cancer cell lines .
Inhibition of Enzymes
The boronic acid moiety is often utilized as a bioisostere for carboxylic acids and phosphates in drug design. This substitution can improve binding affinities to target enzymes, such as proteases and kinases, making this compound a candidate for developing inhibitors against these enzymes .
Antibacterial Properties
Research indicates that boronic acids exhibit antibacterial activity against various strains of bacteria. For instance, derivatives of boronic acids have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its antibacterial potential .
Antiviral Activity
Boronic acids have also been studied for their antiviral properties. The modification of existing antiviral agents with boronic acid groups can enhance their efficacy by improving their interaction with viral targets .
Synthetic Applications
Catalysts in Organic Synthesis
this compound can be used as a catalyst in various organic reactions. Its ability to facilitate C–N coupling reactions makes it valuable in synthesizing complex organic molecules .
Sensing Applications
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for applications in sensor technology. This compound could be employed in the development of sensors for detecting biomolecules through affinity-based methods .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-Aminopyrazin-2-yl)boronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting specific enzymes or interacting with proteins involved in signal transduction.
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridine-3-boronic acid
- Pyrazine-2-boronic acid
Comparison: (3-Aminopyrazin-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications compared to similar compounds .
Biological Activity
(3-Aminopyrazin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of boronic acid derivatives with 3-aminopyrazine or its derivatives. Various methods have been reported, including:
- Direct Boronation : Utilizing boron reagents such as boron trifluoride or boron oxide in the presence of catalysts.
- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form C-B bonds effectively.
- Hydrolysis : Converting boronic esters to boronic acids through hydrolysis.
These synthetic routes allow for the modification of substituents on the pyrazine ring, which can significantly influence biological activity.
Biological Activity Overview
This compound exhibits a variety of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of aminopyrazines possess significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other bacteria . The structure-activity relationship indicates that modifications to the side chains can enhance efficacy.
- Antitumor Activity : Research indicates that certain derivatives exhibit antiproliferative effects on cancer cell lines. For instance, compounds with specific halogen substitutions demonstrated improved selectivity and potency against prostate cancer cells .
- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit certain enzymes, particularly serine proteases and β-lactamases. This compound may act as a reversible inhibitor of these enzymes, making it a candidate for developing treatments against resistant bacterial strains .
Case Studies
- Antimycobacterial Activity : A series of N-substituted 3-aminopyrazine derivatives were evaluated for their antimycobacterial activity. One compound showed an MIC of 12.5 µg/mL against M. tuberculosis, indicating strong potential for treating tuberculosis .
- Cytotoxicity Assessment : In vitro studies on HepG2 liver cancer cells revealed varying levels of cytotoxicity among different derivatives, suggesting that structural modifications could lead to improved anticancer agents .
- Selectivity in Cancer Treatment : A study highlighted that specific substitutions on the pyrazine ring led to enhanced selectivity in targeting cancer cells while minimizing effects on normal cells, showcasing the importance of molecular design in drug development .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C4H6BN3O2 |
---|---|
Molecular Weight |
138.92 g/mol |
IUPAC Name |
(3-aminopyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C4H6BN3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2,9-10H,(H2,6,8) |
InChI Key |
IWBJZZOMTCWKGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CN=C1N)(O)O |
Origin of Product |
United States |
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